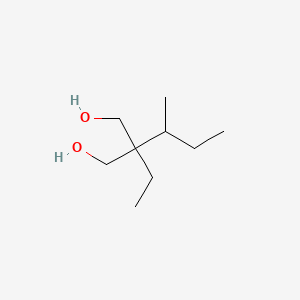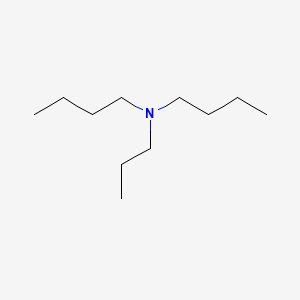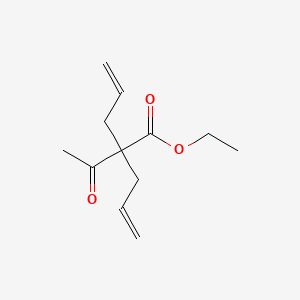
Benzamide, 2-((2-butoxyethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-((2-butoxyethyl)amino)-: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-butoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-((2-butoxyethyl)amino)- typically involves the reaction of benzoyl chloride with 2-butoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: Benzoyl chloride and 2-butoxyethylamine.
Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.
Procedure: Benzoyl chloride is added dropwise to a solution of 2-butoxyethylamine and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of Benzamide, 2-((2-butoxyethyl)amino)- can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, 2-((2-butoxyethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, 2-((2-butoxyethyl)amino)- is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure can be modified to enhance its binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with specific enzymes and receptors makes it a potential lead compound for drug discovery.
Industry: Benzamide, 2-((2-butoxyethyl)amino)- is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-((2-butoxyethyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzamide core.
Comparación Con Compuestos Similares
Benzamide: The parent compound, which lacks the 2-butoxyethyl substituent.
2-Aminobenzamide: A derivative with an amino group at the 2-position.
N-Butylbenzamide: A derivative with a butyl group attached to the amide nitrogen.
Comparison: Benzamide, 2-((2-butoxyethyl)amino)- is unique due to the presence of the 2-butoxyethyl group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility in organic solvents and can influence its reactivity and binding affinity to biological targets. Compared to other benzamide derivatives, Benzamide, 2-((2-butoxyethyl)amino)- offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
101820-64-8 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(2-butoxyethylamino)benzamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-9-17-10-8-15-12-7-5-4-6-11(12)13(14)16/h4-7,15H,2-3,8-10H2,1H3,(H2,14,16) |
Clave InChI |
WIFUNPSFTQIUIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCNC1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


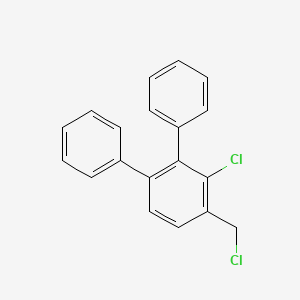
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)



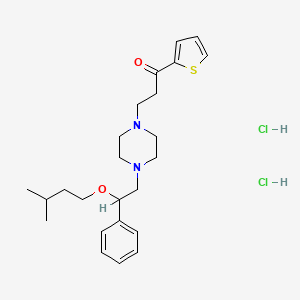
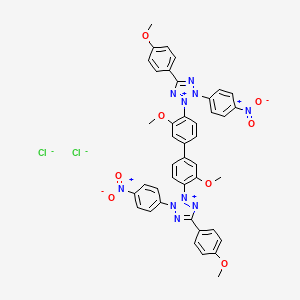
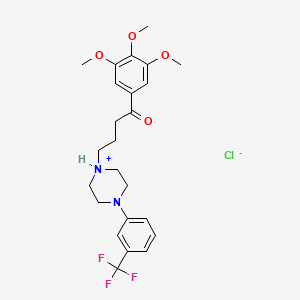
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
